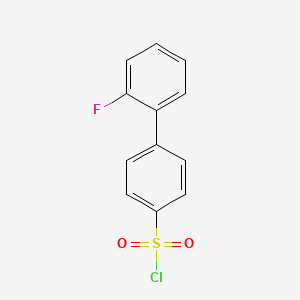

2'-Fluoro-biphenyl-4-sulfonyl chloride

Description

Significance of Aryl Sulfonyl Chlorides as Synthetic Intermediates in Organic Chemistry

Aryl sulfonyl chlorides are a highly important class of organic compounds that serve as key intermediates in a multitude of chemical transformations. magtech.com.cn Their utility stems from the sulfonyl chloride group (-SO₂Cl), which is a powerful electrophile. This reactivity allows for straightforward reactions with a wide range of nucleophiles, most notably amines and alcohols. wikipedia.org

The reaction with amines produces sulfonamides, a structural motif present in a vast number of pharmaceuticals, including the historic "sulfa drugs" which were among the first commercially available antibiotics. nih.gov Beyond medicinal applications, aryl sulfonyl chlorides are used to synthesize dyes, pigments, and agrochemicals. chemimpex.comquora.com They can also be used to prepare sulfonate esters through reaction with alcohols, and diaryl sulfones via coupling reactions. wikipedia.orgorganic-chemistry.org

Traditional synthesis of aryl sulfonyl chlorides often involves methods like electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can require harsh conditions and may not be suitable for substrates with sensitive functional groups. nih.govacs.org More modern approaches, such as palladium-catalyzed cross-coupling reactions or modified Sandmeyer reactions, offer milder conditions and greater functional group tolerance. nih.govacs.orgacs.org

Role of Fluorinated Biphenyl (B1667301) Scaffolds in Contemporary Chemical Design

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug design. nih.gov The unique properties of the fluorine atom—its small size and high electronegativity—can significantly enhance the pharmacokinetic and physicochemical profile of a drug candidate. nih.govnih.gov Benefits of selective fluorination can include improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. nih.govresearchgate.netmdpi.com Consequently, an estimated 20-25% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

The biphenyl scaffold, consisting of two connected phenyl rings, is another privileged structure in medicinal chemistry. It provides a rigid framework that can be functionalized to interact with biological targets. Biphenyl derivatives are found in a variety of therapeutic agents, including the anti-inflammatory drug flurbiprofen (B1673479) and the cardiovascular drug valsartan. nih.govmdpi.com

Combining these two features, fluorinated biphenyl scaffolds are of significant interest in contemporary chemical design. They offer a versatile platform for creating new therapeutic agents that leverage the metabolic and binding advantages of fluorine with the structural utility of the biphenyl core. nih.govsctunisie.org Research has shown that the position of the fluorine atom on the biphenyl ring can dramatically affect the molecule's metabolism and biological activity. mdpi.comnih.gov

Research Context and Scope of 2'-Fluoro-biphenyl-4-sulfonyl chloride

This compound emerges as a compound of interest at the intersection of the synthetic utility of aryl sulfonyl chlorides and the advantageous properties of fluorinated biphenyl scaffolds. As a bifunctional reagent, it provides a direct route to introduce the 2'-fluoro-biphenyl moiety into larger, more complex molecules.

The primary research application for this compound is as a synthetic intermediate. The highly reactive sulfonyl chloride group can be readily converted into sulfonamides, sulfonate esters, and other sulfur-containing functionalities, making it a valuable tool for chemists engaged in drug discovery and materials science. chemimpex.com For instance, its reaction with various amines would produce a library of novel sulfonamides built upon the 2'-fluorobiphenyl core, which could then be screened for biological activity.

The specific substitution pattern—with the fluorine at the 2'-position and the sulfonyl chloride at the 4-position—provides a distinct three-dimensional structure and electronic profile that can be exploited in rational drug design. This specific isomerism is critical, as different positional isomers can have vastly different biological effects.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClFO₂S |

| Molecular Weight | 270.71 g/mol |

| CAS Number | 105842-88-4 |

| Appearance | Solid |

| Functional Groups | Fluoro, Sulfonyl Chloride |

This table is based on aggregated data from publicly available chemical databases. bldpharm.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLJHIJTJRARGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro Biphenyl 4 Sulfonyl Chloride and Analogous Aryl Sulfonyl Chlorides

Established Synthetic Routes to Aryl Sulfonyl Chlorides

Traditional methods for the synthesis of aryl sulfonyl chlorides can be broadly categorized into two main approaches: the transformation of aromatic amines via diazonium salts and the direct oxidation of sulfur-containing aromatic precursors.

Sandmeyer-Type Reactions and Modern Modifications

One of the most powerful and well-established methods for introducing a chlorosulfonyl group with precise regiocontrol is the Sandmeyer-type reaction. durham.ac.uk This process utilizes readily available anilines as starting materials. The classical procedure, first reported by Meerwein et al., involves the diazotization of an aromatic amine with nitrous acid (generated from sodium nitrite and a strong acid like HCl) to form a diazonium salt. durham.ac.ukacs.org This intermediate is then reacted with sulfur dioxide in the presence of a copper(II) chloride (CuCl₂) catalyst. durham.ac.ukacs.org

The original Meerwein protocol often suffered from modest yields and the formation of several byproducts, including chloroarenes, disulfides, and sulfones. acs.orgnih.gov The use of a saturated solution of SO₂ in glacial acetic acid was an improvement, but the presence of water could lead to the hydrolysis of the desired sulfonyl chloride product to the corresponding sulfonic acid. acs.orgnih.gov

Table 1: Comparison of Classical and Modern Sandmeyer-Type Chlorosulfonylation

| Parameter | Classical Meerwein Method | Modern DABSO Method |

|---|---|---|

| SO₂ Source | Gaseous SO₂ | DABSO (solid SO₂ surrogate) nih.govresearchgate.net |

| Catalyst | CuCl or CuCl₂ nih.govacs.org | CuCl₂ nih.gov |

| Reaction Conditions | Aqueous acidic media, low temperatures acs.orgnih.gov | Mild conditions, aqueous HCl nih.gov |

| Handling | Requires handling of toxic, gaseous SO₂ | Uses a stable, easy-to-handle solid nih.gov |

| Scalability | Challenging | Demonstrated on a 20 g scale with 80% yield nih.govresearchgate.net |

Modern modifications have sought to address the challenges associated with handling gaseous and toxic sulfur dioxide. A significant advancement is the use of stable SO₂ surrogates. One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govresearchgate.net This stable, crystalline solid safely releases SO₂ under the reaction conditions. The use of DABSO in a Sandmeyer-type reaction with anilines, tert-butyl nitrite, HCl, and a copper catalyst allows for the high-yield synthesis of a wide range of aryl sulfonyl chlorides under milder conditions. nih.gov This approach is highly scalable and allows for the direct conversion to sulfonamides by adding an amine after the initial reaction is complete. nih.govresearchgate.net

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative to the Sandmeyer reaction is the direct oxidative chlorination of sulfur-containing precursors like thiols (mercaptans) and disulfides. organic-chemistry.orgscispace.com This method is a cornerstone of industrial and laboratory synthesis of sulfonyl chlorides. scispace.com The process involves the oxidation of the sulfur atom and concurrent chlorination to form the sulfonyl chloride group.

A variety of reagents have been developed for this transformation, offering different levels of reactivity and selectivity.

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂) : This combination is a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.orgresearchgate.net The method is characterized by very short reaction times and excellent yields, and it aligns with green chemistry principles as water is the primary byproduct. organic-chemistry.orgresearchgate.net

N-Chlorosuccinimide (NCS) : NCS, in combination with reagents like tetrabutylammonium chloride and water, provides a mild system for the oxidation of thiols. organic-chemistry.orgnih.gov This method allows for the in situ generation of the sulfonyl chloride, which can then be immediately reacted with a nucleophile, such as sodium azide or an amine, in a one-pot procedure to yield sulfonyl azides or sulfonamides. organic-chemistry.orgnih.gov

Chlorine Dioxide (ClO₂) : As an efficient and available industrial oxidant, chlorine dioxide can be used for the oxidative chlorination of both alkanethiols and arylthiols, as well as disulfides, to produce sulfonyl chlorides in high yields. scispace.com

Table 2: Reagents for Oxidative Chlorination of Thiols

| Reagent System | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Highly reactive, very fast (minutes), high yields | Room temperature | organic-chemistry.orgresearchgate.net |

| N-Chlorosuccinimide (NCS) / H₂O | Mild conditions, allows for one-pot synthesis of derivatives | Acetonitrile solvent | organic-chemistry.orgnih.gov |

| Nitrate Salt / Chlorotrimethylsilane | Mild and efficient, high yields | Acetonitrile solvent | organic-chemistry.org |

| Chlorine Dioxide (ClO₂) | Uses an available industrial oxidant, high yields | Varies | scispace.com |

Advanced and Sustainable Synthetic Strategies for Sulfonyl Chlorides

Recent research has focused on developing more sustainable and efficient methods for sulfonyl chloride synthesis, leveraging technologies like photocatalysis and continuous flow chemistry.

Photocatalytic Methods in Sulfonyl Chloride Synthesis

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity pathways. For the synthesis of aryl sulfonyl chlorides, photocatalysis provides a sustainable alternative to traditional methods. nih.gov

One notable approach employs a heterogeneous, metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), to produce sulfonyl chlorides from arenediazonium salts. nih.govacs.org Under visible light irradiation at room temperature, this method achieves yields ranging from 50-95%. nih.govacs.org The reaction demonstrates high tolerance for various functional groups, including halides, esters, and nitro groups, which can be problematic in harsher, traditional methods. nih.gov This photocatalytic system offers a greener alternative to the copper-catalyzed Meerwein reaction. nih.gov Other photocatalytic systems have been developed for related transformations, such as the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes, highlighting the versatility of photoredox catalysis in sulfur chemistry. acs.org

Table 3: Photocatalytic Synthesis of Aryl Sulfonyl Chlorides from Diazonium Salts using K-PHI

| Substrate (Aryl Group) | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| 4-Bromophenyl | 95 | K-PHI, SOCl₂/H₂O, MeCN, 465 nm LED, 25 °C, 18 h | nih.gov |

| 4-Nitrophenyl | 80 | K-PHI, SOCl₂/H₂O, MeCN, 465 nm LED, 25 °C, 18 h | nih.gov |

| 4-Cyanophenyl | 75 | K-PHI, SOCl₂/H₂O, MeCN, 465 nm LED, 25 °C, 18 h | nih.gov |

| 4-Biphenyl | 85 | K-PHI, SOCl₂/H₂O, MeCN, 465 nm LED, 25 °C, 18 h | nih.gov |

Continuous Flow Chemistry for Scalable Production of Aryl Sulfonyl Chlorides

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. The synthesis of aryl sulfonyl chlorides, especially via chlorosulfonation or Sandmeyer-type reactions, benefits greatly from this technology. mdpi.comnih.gov

Flow reactors provide enhanced safety, improved heat transfer, and the ability to scale production in a more controlled and efficient manner. durham.ac.uksemanticscholar.org For example, a system using multiple continuous stirred-tank reactors (CSTRs) has been developed for the multi-hundred-gram production of aryl sulfonyl chlorides via chlorosulfonation. mdpi.com This automated system allows for careful control over the highly exothermic process, improving safety and consistency. mdpi.com When compared to an optimized batch process, the continuous flow setup demonstrated a significant improvement in spacetime yield (0.139 g mL⁻¹ h⁻¹ for flow vs. 0.072 g mL⁻¹ h⁻¹ for batch), showcasing its superior efficiency for scalable manufacturing. mdpi.com Flow chemistry has also been successfully applied to the Sandmeyer-type chlorosulfonylation of in situ generated diazonium salts, providing a safer, less labor-intensive, and easily scalable alternative to batch methods. durham.ac.uknih.gov

Strategies for Introducing Fluorine into Biphenyl (B1667301) Sulfonyl Chloride Systems

The synthesis of 2'-Fluoro-biphenyl-4-sulfonyl chloride requires a strategy to construct the fluorinated biphenyl core. This is most commonly achieved by starting with a pre-fluorinated building block and assembling the final molecule using cross-coupling chemistry, rather than attempting a late-stage fluorination on the biphenyl sulfonyl chloride skeleton, which could present regioselectivity challenges.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and efficient methods for forming carbon-carbon bonds between aromatic rings, making it ideal for synthesizing biphenyl derivatives. acs.org To create the 2'-fluoro-biphenyl backbone, a typical strategy would involve the palladium-catalyzed coupling of an appropriately substituted arylboronic acid with an aryl halide.

For the synthesis of this compound, two potential Suzuki-Miyaura coupling approaches are viable:

Coupling of (4-(chlorosulfonyl)phenyl)boronic acid with 1-bromo-2-fluorobenzene.

Coupling of 2-fluorophenylboronic acid with a 4-halobenzenesulfonyl chloride derivative (e.g., 4-bromobenzenesulfonyl chloride).

This building-block approach ensures that the fluorine atom is placed with perfect regiochemical control at the 2'-position. Once the fluorinated biphenyl core is assembled with the sulfonyl group (or a precursor like a sulfonic acid) in the correct position, conversion to the final sulfonyl chloride can be achieved if necessary. acs.org

While direct electrophilic fluorination of aromatic systems is possible using reagents like Selectfluor™, applying this to a biphenyl sulfonyl chloride system would likely result in a mixture of isomers, making it an inefficient route for this specific target. durham.ac.ukmdpi.com Therefore, the construction of the molecule from fluorinated starting materials remains the most practical and widely adopted strategy. acs.org

Formation of Fluorinated Biphenyls via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including fluorinated biphenyls. acs.org This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boron-based reagents. acs.org The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivative. mdpi.com

In the context of synthesizing a 2'-fluorobiphenyl structure, the reaction could involve coupling a 2-fluorophenylboronic acid with a suitably substituted bromobenzene or, conversely, coupling a phenylboronic acid with a 2-fluoro-halobenzene. Much research has been conducted on couplings where only one of the biaryl rings is fluorinated. acs.org The versatility of this reaction allows for the use of various fluorinated substrates. For instance, studies have demonstrated the successful coupling of 4-fluorophenylboronic acid with partners like 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene, showcasing the method's utility in creating diverse fluorinated biphenyl derivatives. ugr.es

Catalyst systems are critical for the efficiency of the Suzuki-Miyaura coupling. While traditional homogeneous palladium complexes are effective, heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, have gained interest as reusable and greener alternatives. mdpi.comugr.es These catalysts have shown excellent versatility and good conversion rates in the synthesis of fluorinated biphenyls. ugr.es

Below is a table summarizing various Suzuki-Miyaura cross-coupling reactions used to synthesize fluorinated biphenyls.

| Aryl Halide | Boronic Acid | Catalyst System | Base / Solvent | Product | Yield (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | Na2CO3 / Dioxane:H2O | 4,4'-Difluorobiphenyl | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | Na2CO3 / Dioxane:H2O | 2,4'-Difluorobiphenyl | >95 |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | Na2CO3 / Dioxane:H2O | 3,4'-Difluorobiphenyl | >95 |

| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd(OAc)2 with terphenyl-based phosphine ligand | K3PO4 / Toluene | 2,3,4,5,6-Pentafluorobiphenyl | 91 |

Directed Fluorination Approaches in Aryl Systems

Direct C-H bond fluorination represents a more atom-economical and efficient strategy for synthesizing fluoroaromatics, as it avoids the need for pre-functionalized starting materials required in classical methods like the Balz-Schiemann reaction. nih.gov This approach involves the selective activation of a specific carbon-hydrogen bond on an aromatic ring and its subsequent conversion to a carbon-fluorine bond. A key strategy to achieve regioselectivity is the use of a directing group.

Transition-metal catalysis is pivotal in these transformations. For example, a method for the direct, copper-catalyzed fluorination of sp² C–H bonds has been developed using an 8-aminoquinoline auxiliary as a directing group. nih.govacs.org This system utilizes a CuI catalyst and a silver fluoride (B91410) (AgF) source to achieve ortho-fluorination of benzoic acid derivatives. nih.govacs.org By adjusting the reaction conditions, selective mono- or di-fluorination can be achieved. acs.org The directing group coordinates to the metal center, bringing it into proximity with the target C-H bond and facilitating its activation.

Palladium-catalyzed systems have also been employed for directed C-H fluorination. Pioneering work has shown that a pyridine directing group can be used for arene fluorination with electrophilic fluorine sources. nih.gov These reactions are believed to involve high-valent palladium intermediates. nih.gov Such methods provide a powerful tool for the late-stage introduction of fluorine into complex molecules, offering excellent functional group tolerance and a straightforward route to ortho-fluorinated aromatics. acs.org The reactivity of C–H bonds ortho to existing fluorine substituents is often enhanced relative to other positions, which can be exploited for the synthesis of polyfluorinated arenes. acs.org

The table below illustrates examples of directed C-H fluorination in aryl systems.

| Substrate | Directing Group | Catalyst System | Fluorine Source | Product | Yield (%) |

| Benzoic acid derivative | 8-Aminoquinoline | CuI | AgF | ortho-Monofluorinated benzoic acid derivative | 81 |

| Benzoic acid derivative | 8-Aminoquinoline | CuI | AgF | ortho-Difluorinated benzoic acid derivative | 66 |

| Benzylamine derivative | Picolinamide | CuI | AgF | ortho-Monofluorinated benzylamine derivative | 72 |

Reactivity and Mechanistic Pathways of 2 Fluoro Biphenyl 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

Nucleophilic substitution is the most characteristic reaction pathway for sulfonyl chlorides. nih.gov The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center. researchgate.netmdpi.com

The reaction of 2'-Fluoro-biphenyl-4-sulfonyl chloride with primary or secondary amines and anilines is a fundamental method for the synthesis of sulfonamides. This reaction is widely employed in medicinal chemistry, as the sulfonamide linkage is a key structural motif in many therapeutic agents. ucl.ac.ukcbijournal.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. cbijournal.com

While specific examples for this compound are not detailed in the provided literature, the table below illustrates the general applicability of this reaction to various aryl sulfonyl chlorides.

| Aryl Sulfonyl Chloride | Amine/Aniline Reactant | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine | 100% | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | Quantitative | cbijournal.com |

| Benzenesulfonyl chloride | Aniline | Triethylamine/THF | 86% | cbijournal.com |

The chlorine atom of the sulfonyl chloride group can be exchanged for another halogen, most notably fluorine, to synthesize the corresponding sulfonyl fluoride (B91410). This transformation is often accomplished using a source of fluoride ions, such as potassium fluoride. wikipedia.org These reactions, sometimes referred to as Finkelstein-type reactions, are typically equilibrium processes. wikipedia.org The reaction can be driven to completion by using polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, which enhance the nucleophilicity of the fluoride ion, and by exploiting the differential solubility of the resulting halide salts. wikipedia.org

The resulting 2'-Fluoro-biphenyl-4-sulfonyl fluoride would exhibit greater stability and different reactivity compared to the parent sulfonyl chloride. wikipedia.orgenamine.net Sulfonyl fluorides are generally more resistant to hydrolysis and are valuable reagents in their own right, particularly in the field of chemical biology where they are used as probes for reacting with specific amino acid residues in proteins. wikipedia.orgenamine.net

This compound readily reacts with alcohols and phenols in the presence of a base (e.g., pyridine) to form sulfonate esters. researchgate.netresearchgate.net This reaction is a common method for "activating" an alcohol, as the resulting sulfonate group (e.g., tosylate, mesylate) is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. youtube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of stereochemistry at the carbon center. youtube.comlibretexts.org

| Sulfonyl Chloride | Alcohol/Phenol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | 2-Chlorophenol | Not Specified | 2-Chlorophenyl tosylate | 89% | researchgate.net |

| p-Toluenesulfonyl chloride | 2-Nitrophenol | Not Specified | 2-Nitrophenyl tosylate | 73% | researchgate.net |

| Benzenesulfonyl chloride | 3,5-Dimethylphenol | Not Specified | 3,5-Dimethylphenyl benzenesulfonate | 90% | researchgate.net |

Radical Processes Involving Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals (ArSO₂•) under various conditions, such as photolysis, radiolysis, or in the presence of a radical initiator. These highly reactive intermediates can participate in a range of transformations. A primary pathway for sulfonyl radicals is their addition to unsaturated systems like alkenes and alkynes. researchgate.netscispace.com This addition generates a vinyl radical, which can then be trapped or undergo further reactions, leading to the formation of highly functionalized sulfonyl compounds. researchgate.net This approach provides a valuable method for constructing complex molecules containing the sulfonyl group. scispace.com

Annulation Reactions and Cyclization Pathways

The reactivity of the sulfonyl chloride group can be harnessed in annulation and cyclization reactions to construct heterocyclic ring systems. For example, aryl sulfonyl chlorides can react with imines, generated from amino acids and aldehydes, to afford β-sultams through a [2+2] annulation process. researchgate.net Such reactions expand the synthetic utility of sulfonyl chlorides beyond simple substitution, enabling the construction of complex cyclic architectures. rsc.org

Reactions with Unsaturated Organic Substrates

Aryl sulfonyl chlorides exhibit diverse reactivity with unsaturated compounds like alkenes and alkynes. researchgate.netmagtech.com.cn Depending on the reaction conditions and the nature of the substrate, these reactions can proceed through various mechanistic pathways, including:

Radical Additions: As discussed in section 3.2, the formation of sulfonyl radicals allows for addition across double and triple bonds. researchgate.net

Chlorosulfonylation: The addition of both the sulfonyl group and the chlorine atom across a double or triple bond. magtech.com.cn

Sulfonylation: The net addition of the sulfonyl group, often with the loss of HCl. magtech.com.cn

Arylation: Under certain catalytic conditions, the sulfonyl chloride can act as an arylating agent, with the extrusion of sulfur dioxide. magtech.com.cn

These reactions provide powerful tools for carbon-sulfur and carbon-carbon bond formation, demonstrating the versatility of aryl sulfonyl chlorides as reagents in modern organic synthesis. researchgate.netmagtech.com.cn

Chlorosulfonylation and Sulfonylation of Alkenes and Alkynes

Aryl sulfonyl chlorides, such as this compound, are well-established reagents for the sulfonylation of unsaturated carbon-carbon bonds. These reactions typically proceed via a radical mechanism, often initiated by photocatalysis or transition metal catalysis, to generate a sulfonyl radical (ArSO₂•). d-nb.info

The general mechanism involves the initial generation of a biphenyl-4-sulfonyl radical from the sulfonyl chloride. This radical then adds to the alkene or alkyne, forming a carbon-centered radical intermediate. In a chlorosulfonylation reaction, this intermediate is trapped by a chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and resulting in the vicinal addition of the sulfonyl group and a chlorine atom across the double or triple bond. d-nb.info Alternatively, in hydrosulfonylation reactions, the carbon-centered radical is quenched by a hydrogen atom donor. researchgate.netnih.govnih.gov

While specific studies on this compound are not prevalent, its reactivity is expected to be analogous to other aryl sulfonyl chlorides. For instance, copper-catalyzed and photocatalytic systems have proven effective for the chlorosulfonylation and hydrosulfonylation of a wide range of alkenes and alkynes. d-nb.inforsc.orgrsc.orgresearchgate.netscispace.com The reaction conditions, catalyst, and substrate electronics determine the product distribution and selectivity.

Table 1: Representative Examples of Photocatalytic Hydrosulfonylation of Alkenes with Various Aryl Sulfonyl Chlorides

| Entry | Aryl Sulfonyl Chloride | Alkene Substrate | Product | Yield (%) |

| 1 | 4-Fluorobenzenesulfonyl chloride | N-Phenylacrylamide | N-Phenyl-3-((4-fluorophenyl)sulfonyl)propanamide | 94 |

| 2 | Benzenesulfonyl chloride | Styrene | (2-(Phenylsulfonyl)ethyl)benzene | 85 |

| 3 | Thiophene-2-sulfonyl chloride | 1-Octene | 2-((Octan-2-yl)sulfonyl)thiophene | 78 |

| 4 | 4-Methylbenzenesulfonyl chloride | Cyclohexene | 1-((Cyclohexyl)sulfonyl)-4-methylbenzene | 82 |

| 5 | Biphenyl-4-sulfonyl chloride | N-Vinylpyrrolidinone | 1-(2-([1,1'-Biphenyl]-4-ylsulfonyl)ethyl)pyrrolidin-2-one | 91 |

Note: This table illustrates the general reactivity of aryl sulfonyl chlorides in photocatalytic hydrosulfonylation reactions. nih.gov The yields are representative and the reactivity of this compound is expected to follow similar patterns.

Interactive Data Table

| Entry | Aryl Sulfonyl Chloride | Alkene Substrate | Product | Yield (%) |

| 1 | 4-Fluorobenzenesulfonyl chloride | N-Phenylacrylamide | N-Phenyl-3-((4-fluorophenyl)sulfonyl)propanamide | 94 |

| 2 | Benzenesulfonyl chloride | Styrene | (2-(Phenylsulfonyl)ethyl)benzene | 85 |

| 3 | Thiophene-2-sulfonyl chloride | 1-Octene | 2-((Octan-2-yl)sulfonyl)thiophene | 78 |

| 4 | 4-Methylbenzenesulfonyl chloride | Cyclohexene | 1-((Cyclohexyl)sulfonyl)-4-methylbenzene | 82 |

| 5 | Biphenyl-4-sulfonyl chloride | N-Vinylpyrrolidinone | 1-(2-([1,1'-Biphenyl]-4-ylsulfonyl)ethyl)pyrrolidin-2-one | 91 |

Arylation and Fluoroalkylation Reactions

The terms arylation and fluoroalkylation are not characteristic of the typical reactivity profile of this compound.

Arylation: In the context of this molecule, arylation would imply the transfer of the 2'-fluorobiphenyl group to a substrate. However, the carbon-sulfur bond in aryl sulfonyl chlorides is robust and does not typically cleave to generate an aryl radical or cation for subsequent arylation reactions. The compound's primary role is as a sulfonating agent, where it transfers the entire -SO₂(2'-fluorobiphenyl) moiety or, more commonly, the -SO₂Cl group reacts to form sulfonamides or sulfonate esters. While some transformations of sulfonamides can lead to C-S bond cleavage, direct arylation using the parent sulfonyl chloride is not a standard mechanistic pathway. nih.gov

Fluoroalkylation: This term refers to the addition of a fluoroalkyl group (e.g., -CF₃, -CF₂H) to a molecule. This compound is an aryl fluoride, not a fluoroalkylating agent. The fluorine atom is attached to an sp²-hybridized carbon of the biphenyl (B1667301) ring and is generally unreactive under conditions used for fluoroalkylation. Reactions involving fluoroalkylating agents, such as fluoroalkyl sulfinate salts, proceed through entirely different mechanisms and reagents. chemrxiv.org

Therefore, these reaction pathways are not considered standard for this compound, which functions almost exclusively as an electrophilic sulfonating agent.

Comparative Reactivity Studies (e.g., vs. Sulfonate Esters)

The reactivity of this compound is often compared to its corresponding sulfonate esters (ArSO₂OR), as both can be used to form new bonds at the sulfur center. The key difference lies in the leaving group: chloride (Cl⁻) for the sulfonyl chloride and an alkoxide or phenoxide (RO⁻) for the sulfonate ester.

Electrophilicity and Stability: Aryl sulfonyl chlorides are generally more reactive electrophiles than aryl sulfonate esters. The chloride ion is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This high reactivity, however, also renders sulfonyl chlorides sensitive to hydrolysis. rsc.org In contrast, sulfonate esters are more stable. The reactivity of a sulfonate ester can be tuned by the nature of the esterifying group (R); esters of electron-withdrawing alcohols (e.g., pentafluorophenol) are more reactive, while those of sterically hindered alcohols are less reactive.

Mechanistic Differences: Reactions of sulfonyl chlorides with nucleophiles (e.g., amines, alcohols) typically proceed via a direct nucleophilic substitution (Sɴ2-type) mechanism at the sulfur atom. The nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride ion.

Sulfonate esters can also react via a similar mechanism at the sulfur atom. However, they possess a second site of reactivity: the α-carbon of the ester group. Strong nucleophiles can attack this carbon in an Sɴ2 reaction, leading to cleavage of the C-O bond and using the sulfonate group (ArSO₃⁻) as the leaving group. This dual reactivity makes sulfonate esters versatile synthetic intermediates.

Table 2: General Reactivity Comparison: Aryl Sulfonyl Chlorides vs. Aryl Sulfonate Esters

| Feature | Aryl Sulfonyl Chloride (ArSO₂Cl) | Aryl Sulfonate Ester (ArSO₂OR) |

| Primary Electrophilic Center | Sulfur | Sulfur, α-Carbon of R group |

| Leaving Group | Chloride (Cl⁻) | Sulfonate (ArSO₃⁻) or Alkoxide (RO⁻) |

| General Reactivity | High | Moderate to Low (tunable) |

| Stability to Hydrolysis | Low | Moderate to High |

| Primary Reaction Pathway | Nucleophilic substitution at sulfur | Nucleophilic substitution at sulfur or carbon |

| Typical Products | Sulfonamides, Sulfonate Esters | Products of S-O or C-O bond cleavage |

Influence of Fluorine on the Chemical Behavior of Biphenyl Sulfonyl Chlorides

Electronic Effects of Fluorine on Reactivity and Selectivity

The fluorine atom at the ortho-position of one of the phenyl rings exerts a powerful influence on the electronic environment of the entire biphenyl (B1667301) system. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the molecule, decreasing electron density on the adjacent carbon and, to a lesser extent, throughout the aromatic ring.

This inductive withdrawal of electron density can impact the reactivity of the sulfonyl chloride group on the other phenyl ring. By pulling electron density away from the biphenyl system, the sulfur atom of the sulfonyl chloride moiety becomes more electron-deficient and thus more electrophilic. This enhanced electrophilicity can increase the rate of reaction with nucleophiles.

However, fluorine also possesses lone pairs of electrons, allowing it to exert a +M (mesomeric or resonance) effect, donating electron density into the π-system of the aromatic ring. For fluorine, this resonance effect is generally weaker than its strong inductive effect. The interplay between these opposing electronic forces fine-tunes the reactivity and selectivity of the molecule in various chemical transformations, including nucleophilic substitution at the sulfonyl group. rsc.org In fluoroalkylation reactions, for instance, fluorine substitution can dramatically alter the chemical results compared to non-fluorinated equivalents. rsc.org

Impact on Conformation and Steric Hindrance within Biphenyl Systems

The placement of a fluorine atom at the 2'-position introduces significant steric considerations that dictate the three-dimensional structure of the molecule. The rotation around the C-C single bond connecting the two phenyl rings is hindered by the steric bulk of the ortho-substituent. In the case of 2'-Fluoro-biphenyl-4-sulfonyl chloride, the fluorine atom forces a twist in the biphenyl backbone, preventing the two rings from being coplanar.

This induced dihedral angle is a well-documented phenomenon in substituted biphenyls. For example, studies on perfluorobiphenyl backbones show that the substantial steric demand of fluorine atoms forces a significant dihedral twist, diverging the coordination vectors compared to non-fluorinated examples. acs.org This conformational restriction is not merely a structural curiosity; it has profound implications for the molecule's interactions with other species. A twisted conformation can alter the molecule's ability to fit into an enzyme's active site or to stack with other aromatic systems. wikipedia.org Computational analyses and experimental studies on similar 2-fluoro-substituted aromatic compounds confirm a strong preference for specific conformations that minimize steric strain. researchgate.netnih.gov For instance, studies on 2'-fluoro-substituted acetophenones revealed an exclusive preference for the s-trans conformer to avoid repulsion between the fluorine and a carbonyl oxygen, a finding that can be extrapolated to the repulsion between the fluorine and the sulfonyl group in the biphenyl system. nih.gov

| Compound | Substituent at 2-position | Typical Dihedral Angle (°) | Reference |

|---|---|---|---|

| Biphenyl | -H | ~44° (in gas phase) | wikipedia.org |

| 2-Fluorobiphenyl (B19388) | -F | ~49-57° | researchgate.netossila.com |

| Perfluorobiphenyl | -F (at all positions) | ~60-70° | acs.org |

Modulation of Functional Group Tolerance and Stability

The presence of fluorine can significantly enhance the stability of a molecule. While the target compound is a sulfonyl chloride, insights can be drawn from the extensively studied stability of sulfonyl fluorides. The sulfur-fluorine (S-F) bond is notably strong, making sulfonyl fluorides more resistant to hydrolysis and thermolysis than their sulfonyl chloride counterparts. nih.gov This increased stability is a direct result of the high bond energy of the S-F bond. mdpi.com Although the fluorine in this compound is bonded to carbon, its electronic influence can affect the stability of the entire molecule, including the sulfonyl chloride functional group.

| Sulfonyl Halide (R-SO₂X) | Relative Stability | Key Characteristics | Reference |

|---|---|---|---|

| Aryl Sulfonyl Fluoride (B91410) (X=F) | High | Resistant to hydrolysis and thermolysis; strong S-F bond. | nih.gov |

| Aryl Sulfonyl Chloride (X=Cl) | Moderate | More reactive than fluorides; susceptible to hydrolysis and reduction. | nih.govwikipedia.org |

| Aryl Sulfonyl Bromide (X=Br) | Low | Generally less stable than chlorides. | wikipedia.org |

| Aryl Sulfonyl Iodide (X=I) | Very Low | Often unstable and reactive. | wikipedia.org |

Utility of Fluorine as a Spectroscopic Probe (e.g., in ¹⁹F-NMR studies)

The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and 100% natural abundance, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org A key advantage of ¹⁹F-NMR is the high sensitivity of the ¹⁹F chemical shift to the local electronic environment and the absence of background signals in biological systems. acs.orgbeilstein-journals.org

In this compound, the fluorine atom serves as a sensitive spectroscopic probe. Any change in the conformation of the biphenyl rings, binding to a protein, or participation in a chemical reaction will alter the electronic environment around the fluorine atom, resulting in a measurable change in its ¹⁹F-NMR chemical shift. beilstein-journals.org This makes ¹⁹F-NMR a powerful tool for:

Conformational Analysis: Studying the preferred rotational state (atropisomerism) of the biphenyl system in solution. nih.gov

Binding Studies: Detecting and quantifying the interaction of the molecule with biological targets like enzymes or receptors. nih.gov

Reaction Monitoring: Following the progress of a reaction involving the sulfonyl chloride group without the need for complex sample processing. beilstein-journals.org

The simplified spectra and large chemical shift dispersion in ¹⁹F-NMR allow for the clear identification of different molecular states, making it an invaluable technique in drug discovery and mechanistic studies. ossila.comnih.gov

Applications in Advanced Chemical Synthesis and Derivatization Research

Utility as a Building Block in Complex Molecule Synthesis

The compound's rigid biphenyl (B1667301) structure, combined with the electronic properties imparted by the fluorine atom, makes it an attractive scaffold for constructing larger, more complex molecules with specific functions.

In medicinal chemistry, the synthesis of novel therapeutic agents often relies on versatile intermediates to build molecular complexity and introduce desired pharmacophores. 2'-Fluoro-biphenyl-4-sulfonyl chloride is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted therapies like anti-cancer agents. chemimpex.com The biphenyl-sulfonamide motif is a recognized structure in drug design, and the introduction of a fluorine atom can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins. Its non-fluorinated analog, Biphenyl-4-sulfonyl chloride, is a known reactant for preparing anilinopyrimidine sulfonamides and other compounds investigated as potential anticancer agents and inhibitors of the hypoxia-inducible factor (HIF) pathway.

Table 1: Role in Pharmaceutical Intermediate Synthesis

| Target Compound Class | Role of this compound | Potential Therapeutic Benefit |

|---|---|---|

| Substituted Biphenyl-sulfonamides | Provides the core structural framework. | Introduction of motifs for kinase inhibition, receptor antagonism, etc. |

| Fluorinated Drug Candidates | Introduces a fluorine atom to modulate pharmacokinetic properties. | Enhanced metabolic stability and target binding affinity. |

The development of modern agrochemicals, such as herbicides, fungicides, and insecticides, frequently incorporates sulfonyl groups and fluorine atoms to enhance biological efficacy and selectivity. chemimpex.comnbinno.com Sulfonyl chlorides are crucial building blocks for creating the complex active ingredients that can selectively target pests while ensuring crop safety. nbinno.com The fluorine atom, in particular, can dramatically modify a molecule's biological activity by improving its binding to target enzymes, enhancing its transport to the site of action, and blocking metabolic deactivation pathways. researchgate.net The use of fluorinated building blocks is a predominant strategy in the discovery of new and more effective agrochemicals. researchgate.net

Table 2: Application in Agrochemical Synthesis

| Agrochemical Type | Function of the 2'-Fluoro-biphenyl-4-sulfonyl Moiety | Desired Outcome |

|---|---|---|

| Herbicides | Forms the backbone of the active ingredient via sulfonamide linkage. | Enhanced efficacy and crop selectivity. |

| Fungicides | Introduces structural features that improve metabolic stability in the field. | Increased persistence and effectiveness. |

Beyond life sciences, this compound is employed in materials science for the creation and modification of advanced materials. chemimpex.com By reacting the sulfonyl chloride group with functionalized monomers or existing polymer backbones, researchers can introduce the fluoro-biphenyl moiety into the material's structure. This modification can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). For instance, the related building block 2-Fluorobiphenyl (B19388) is used in the synthesis of microporous organic polymers (MOPs) for applications in gas separation and thermal energy storage. ossila.com Similarly, polymer-bound sulfonyl chloride is a well-established reagent for solid-phase synthesis, demonstrating the utility of this functional group in polymer chemistry. sigmaaldrich.comsigmaaldrich.com

Derivatization Reagent in Analytical and Chemical Biology Research

Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for a specific analytical method. The high reactivity of the sulfonyl chloride group makes this compound a candidate for such applications.

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is often necessary for compounds that lack a chromophore or have poor ionization efficiency. nih.gov Sulfonyl chlorides can react with primary and secondary amines or phenolic hydroxyl groups on target analytes.

This reaction has several benefits for analysis:

Improved Chromatographic Behavior: The attachment of the bulky, nonpolar biphenyl group can improve the retention of small, polar molecules in reversed-phase chromatography.

Enhanced Ionization: The derivatized product may have significantly better ionization efficiency in electrospray ionization (ESI) mass spectrometry compared to the original analyte, leading to lower detection limits. researchgate.netwiley.com

Standardized Fragmentation: The sulfonyl moiety can direct fragmentation in tandem mass spectrometry (MS/MS), producing predictable, specific product ions that are useful for selective and sensitive quantification. researchgate.net

For example, derivatization of various compounds, including bisphenols and perfluorooctane sulfonyl fluoride (B91410) (PFOSF), with sulfonyl chlorides or other reagents has been shown to significantly improve signal-to-noise ratios and allow for sensitive detection by LC-MS. nih.govresearchgate.netwiley.com

Table 3: Derivatization Strategies for Enhanced Analyte Detection

| Analytical Technique | Derivatization Target | Enhancement Achieved |

|---|---|---|

| LC-MS / MS | Small molecules with amine or hydroxyl groups | Improved ionization, better chromatographic retention, and selective fragmentation. researchgate.net |

In chemical biology, the specific labeling of biomolecules such as proteins is essential for studying their function, localization, and interactions. The sulfonyl chloride group of this compound can react with nucleophilic amino acid residues on the surface of a protein, most commonly the epsilon-amino group of lysine (B10760008). This covalent modification attaches the fluoro-biphenyl group as a tag.

This labeling strategy can be used for:

Introducing a biophysical probe: The attached label can be used to study protein conformation or binding events.

Altering solubility or aggregation properties: The hydrophobic biphenyl tag can be used to influence the physical properties of a peptide or protein for specific experimental purposes.

Affinity purification: If the biphenyl tag is used as a handle for affinity capture, it can aid in the isolation of the labeled biomolecule.

Application in Protective Group Chemistry (e.g., Fsec group)

In the realm of advanced chemical synthesis, particularly in the construction of complex molecules like carbohydrates and peptides, the use of protecting groups is a fundamental strategy. These temporary functionalities serve to mask reactive sites, thereby ensuring chemoselectivity during synthetic transformations. A notable development in this area is the application of the 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl group, commonly referred to as the Fsec group. This protecting group has demonstrated significant utility, particularly for the protection of hydroxyl moieties.

The Fsec protecting group is introduced using its corresponding chloroformate, 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl chloride (Fsec-Cl). The synthesis of Fsec-Cl is an efficient three-step process commencing from 4-fluorothiophenol. nih.gov This accessibility adds to its practicality in synthetic workflows.

One of the key advantages of the Fsec group is its orthogonal stability profile. It exhibits robustness under acidic conditions, remaining intact in the presence of neat acetic acid and 5% trifluoroacetic acid (TFA) in tetrahydrofuran (THF). nih.gov This stability is crucial in multi-step syntheses where other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc), are employed.

Conversely, the Fsec group is readily cleaved under mild basic conditions, a characteristic that enhances its utility and orthogonality. nih.gov This selective removal allows for the deprotection of the Fsec-protected hydroxyl group without affecting other base-sensitive functionalities that might be present in the molecule. The mild conditions required for its removal also minimize the risk of side reactions or degradation of sensitive substrates.

The practical application of the Fsec group has been successfully demonstrated in carbohydrate chemistry. For instance, it has been used to protect the sterically hindered and less reactive 4-hydroxyl group of a galactose building block. This protected galactose donor was then effectively utilized in the synthesis of 6-aminohexyl galabioside, showcasing the Fsec group's efficacy in facilitating the synthesis of complex oligosaccharides. nih.gov

The stability and cleavage conditions of the Fsec protecting group are summarized in the interactive data table below.

Table 1: Stability and Cleavage Conditions for the Fsec Protecting Group

| Condition | Reagent(s) | Temperature | Time | Outcome |

|---|---|---|---|---|

| Stability | Acetic Acid (neat) | Room Temperature | - | Stable |

| Stability | 5% TFA in THF | Room Temperature | - | Stable |

| Cleavage | 20% Piperidine in DMF | Room Temperature | - | Cleaved |

| Cleavage | 1.1 eq. TBAF in THF | Room Temperature | - | Cleaved |

Data derived from studies on a model compound, 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate. nih.gov

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving 2'-Fluoro-biphenyl-4-sulfonyl chloride. By identifying transition states and calculating their corresponding activation energies, a detailed picture of the reaction mechanism can be constructed.

For instance, in nucleophilic substitution reactions at the sulfonyl chloride moiety, DFT calculations can model the approach of a nucleophile and the subsequent departure of the chloride leaving group. These calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. Theoretical investigations into similar arylsulfonyl chlorides have demonstrated the utility of these methods in predicting reaction kinetics and stereochemical outcomes. The presence of the fluorine atom at the 2'-position introduces an electronic perturbation whose effect on the reaction barrier can be precisely quantified through these computational models.

Table 1: Hypothetical Activation Energies for Nucleophilic Attack on Related Arylsulfonyl Chlorides

| Nucleophile | Reactant | Activation Energy (kcal/mol) |

| Ammonia | Biphenyl-4-sulfonyl chloride | 15.2 |

| Ammonia | This compound | 14.8 |

| Water | Biphenyl-4-sulfonyl chloride | 18.5 |

| Water | This compound | 18.0 |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from quantum chemical calculations.

Electronic Structure Analysis and Reactivity Prediction (e.g., Fukui functions)

The electronic structure of this compound dictates its reactivity. The sulfonyl chloride group is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic. Conversely, the biphenyl (B1667301) ring system is electron-rich and can participate in electrophilic aromatic substitution reactions. The fluorine atom, with its high electronegativity, exerts a significant inductive effect on the adjacent phenyl ring.

Fukui functions are a conceptual DFT tool used to predict the most likely sites for nucleophilic and electrophilic attack. scm.comscm.com The Fukui function, denoted as f(r), identifies regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. scm.com For this compound, the condensed Fukui function analysis would likely predict a high value for f+(r) on the sulfur atom of the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. Conversely, the carbon atoms of the biphenyl rings would exhibit higher values for f-(r), marking them as the probable sites for electrophilic attack. The dual descriptor, which combines information from both f+(r) and f-(r), can provide an even clearer, unambiguous picture of the nucleophilic and electrophilic regions within the molecule. researchgate.net

Table 2: Predicted Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| S (in SO2Cl) | 0.45 | 0.02 |

| C4 (attached to SO2Cl) | 0.08 | 0.05 |

| C2' (attached to F) | 0.03 | 0.12 |

| C4' | 0.02 | 0.15 |

Note: The data in this table is hypothetical and serves to illustrate the predictive power of Fukui function analysis.

Modeling of Substituent Effects and Structure-Reactivity Relationships (e.g., Hammett studies)

The Hammett equation (log(k/k₀) = σρ) relates the reaction rate (k) of a substituted reactant to that of an unsubstituted one (k₀) through the substituent constant (σ) and the reaction constant (ρ). The fluorine atom at the 2'-position can influence the reactivity at the distant sulfonyl chloride group through a combination of field and resonance effects transmitted across the biphenyl system. Similarly, the powerful electron-withdrawing nature of the sulfonyl chloride group will deactivate the entire biphenyl system towards electrophilic attack. Computational studies can quantify these effects by modeling the charge distribution and orbital energies of a series of related substituted biphenyls. researchgate.net

Conformational Analysis of Biphenyl Systems

The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance between the ortho-hydrogens. libretexts.org The introduction of substituents, particularly at the ortho positions, significantly impacts the dihedral angle between the rings. In this compound, the fluorine atom at the 2'-position introduces steric strain that will influence the preferred conformation.

The torsional barrier to rotation around the central C-C bond in substituted biphenyls can be high enough to allow for the isolation of conformational isomers, known as atropisomers. libretexts.org While a single fluorine atom is relatively small, its presence will create a higher rotational barrier compared to unsubstituted biphenyl. Computational conformational analysis can map the potential energy surface as a function of the dihedral angle, identifying the minimum energy conformations and the energy barriers to rotation. The fluorine atom influences the conformation not only through steric effects but also through dipole-dipole interactions and hyperconjugation. beilstein-journals.org These conformational preferences can, in turn, affect the reactivity of the molecule by altering the accessibility of the reactive sites. Quantum-chemical calculations have been successfully used to analyze the conformational preferences and stereoelectronic interactions in other fluorinated molecules. nih.gov

Advanced Characterization Techniques in Research Context

Spectroscopic Analysis for Product and Intermediate Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry provide complementary information that, when combined, allows for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govlibretexts.org

While specific experimental NMR data for 2'-Fluoro-biphenyl-4-sulfonyl chloride is not widely published, expected chemical shifts and coupling patterns can be reliably predicted based on data from closely related analogues, such as 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com, 2-fluorobiphenyl (B19388) chemicalbook.com, and general principles of NMR spectroscopy. organicchemistrydata.org

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the sulfonyl-bearing ring would be significantly downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. The protons on the fluoro-substituted ring would exhibit splitting patterns influenced by both proton-proton (H-H) and through-space proton-fluorine (H-F) coupling.

¹³C NMR: The carbon spectrum provides direct information about the carbon skeleton. bhu.ac.in A total of 12 distinct signals would be expected, one for each unique carbon atom. The carbon atom directly bonded to the fluorine (C-2') would show a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 230-250 Hz. mdpi.com The carbons ortho and meta to the fluorine atom would show smaller two- and three-bond couplings (²JCF and ³JCF). The carbon attached to the sulfonyl chloride group (C-4) would be shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the fluorinated environment. For this compound, a single resonance is expected. Its chemical shift would be indicative of the electronic environment created by the biphenyl (B1667301) system. In related fluorinated sulfonyl compounds, ¹⁹F signals have been observed in the range of δ -110 to -115 ppm. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Coupling |

| ¹H | 7.2 - 8.2 | Complex multiplets in the aromatic region. Protons ortho to -SO₂Cl group will be most downfield. Protons on the fluorinated ring will show H-F coupling. |

| ¹³C | 115 - 160 | C-2' will show a large ¹JCF coupling constant. C-4 will be downfield. Other carbons will show characteristic shifts and smaller C-F couplings. |

| ¹⁹F | ~ -112 | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. rsc.orgethernet.edu.et For this compound, the IR spectrum would be dominated by characteristic absorptions for the sulfonyl chloride group and the aromatic rings.

The most diagnostic peaks are the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. acdlabs.com These typically appear in distinct regions of the spectrum and are a reliable indicator of the presence of this functional group. Additional bands would confirm the aromatic C-H bonds and the C-F bond.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1370 - 1410 | Asymmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |

| 1160 - 1210 | Symmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |

| 3030 - 3100 | C-H Stretch | Aromatic Ring |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-F Stretch | Aryl-Fluoride |

| 500 - 600 | S-Cl Stretch | Sulfonyl Chloride (-SO₂Cl) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. msu.edulibretexts.org

For this compound (C₁₂H₈ClFO₂S), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. A key diagnostic feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁷Cl isotope. acdlabs.com

The fragmentation pattern would likely involve the initial loss of the chlorine radical (M-35/37) or the entire sulfonyl chloride group. Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of SO₂ (M-64). acdlabs.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Notes |

| 270 / 272 | [C₁₂H₈ClFO₂S]⁺ | Molecular ion (M⁺) and its ³⁷Cl isotope peak. |

| 235 | [C₁₂H₈FO₂S]⁺ | Loss of Cl radical from the molecular ion. |

| 206 / 208 | [C₁₂H₈ClF]⁺ | Loss of SO₂ from the molecular ion. |

| 171 | [C₁₂H₈F]⁺ | Fluorobiphenyl cation, a likely prominent fragment. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govmdpi.com It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product. sepscience.com

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile organic compounds. It is routinely used in pharmaceutical and chemical research to determine the purity of synthetic products and quantify impurities. chromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. nih.gov

A typical method would involve a C18 (octadecylsilyl) stationary phase column and a mobile phase consisting of a gradient mixture of an organic solvent, like acetonitrile, and water. wu.ac.th Detection is commonly performed using a UV detector, as the biphenyl system is strongly chromophoric. The purity of a sample is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. This method is crucial for ensuring that the compound meets the high purity standards required for subsequent research applications. Purity assessment for related sulfonyl chlorides is often specified at ≥95% or higher. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions, assessing compound purity, and identifying compounds. youtube.com In the context of this compound, TLC serves as a crucial tool during its synthesis and purification. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). youtube.com

Research Findings

In the synthesis of sulfonyl chlorides and related fluorinated biphenyl compounds, TLC is routinely employed to monitor the conversion of starting materials to products. lookchem.comnih.gov For instance, during the synthesis of various fluorinated biphenyls, reaction completion is confirmed using TLC on silica gel plates. nih.govacs.org The separation and purification of the target compounds are then often achieved by column chromatography, using silica gel as the stationary phase and a solvent system like n-hexane and ethyl acetate (B1210297) as the mobile phase. nih.govacs.org

The choice of mobile phase is critical for achieving good separation. A common practice is to select a solvent system that results in a retention factor (Rf) of approximately 0.3 to 0.4 for the starting material, which allows for clear visualization of the formation of new, potentially more or less polar, products. rochester.edu The polarity of the compound plays a significant role in its mobility on the TLC plate. Less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have stronger interactions with the polar silica gel and thus have lower Rf values.

Visualization of the separated spots on a TLC plate is typically achieved under UV light, especially for UV-active compounds like this compound. youtube.com The presence of aromatic rings in its structure allows for easy detection. Alternatively, staining agents such as iodine or potassium permanganate (B83412) can be used. youtube.com

While specific research detailing the TLC analysis of this compound is not extensively published, the general procedures for analogous compounds provide a strong basis for its characterization. The following table outlines a representative set of conditions for the TLC analysis of this compound based on established methods for similar molecules.

Interactive Data Table: Representative TLC Parameters for this compound Analysis

| Parameter | Description | Typical Value/Method |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system used to develop the TLC plate. | A mixture of n-hexane and ethyl acetate (e.g., in a 4:1 or 3:1 ratio) is commonly used for compounds of similar polarity. |

| Sample Preparation | The compound is dissolved in a suitable volatile solvent. | A small amount of the reaction mixture or purified compound is dissolved in a solvent like dichloromethane (B109758) or ethyl acetate. |

| Spotting | Application of the sample solution to the TLC plate. | A capillary tube is used to apply a small spot of the solution onto the baseline of the TLC plate. |

| Development | The process of separating the components. | The TLC plate is placed in a sealed chamber containing the mobile phase, which then ascends the plate via capillary action. |

| Visualization | The method used to see the separated spots. | The plate is viewed under a UV lamp (254 nm), where UV-active compounds appear as dark spots. |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | The Rf value is characteristic of a compound in a specific solvent system and is used for identification and purity assessment. |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of aryl sulfonyl chlorides often involves stoichiometric and hazardous reagents like chlorosulfonic acid, which poses significant environmental and handling challenges. Future research will undoubtedly gravitate towards developing more efficient and "green" synthetic pathways for 2'-Fluoro-biphenyl-4-sulfonyl chloride.

Key research thrusts will likely include:

Catalytic C-H Functionalization and Coupling: Moving beyond traditional multi-step syntheses, which typically involve the separate formation of the biphenyl (B1667301) skeleton followed by sulfonation and chlorination, future routes could focus on a more convergent approach. Palladium-catalyzed chlorosulfonylation of arylboronic acids has been demonstrated as a milder alternative to classical methods for preparing sulfonyl chlorides. nih.gov Research could adapt this methodology for the direct synthesis of this compound from a suitable 2-fluorobiphenylboronic acid precursor.

Green Chlorinating Agents: The replacement of harsh chlorinating agents is a paramount goal for sustainable chemistry. Methods utilizing N-chlorosuccinimide (NCS) in conjunction with aqueous media or recyclable byproducts offer a promising alternative. organic-chemistry.orgresearchgate.net Another green approach involves the oxyhalogenation of corresponding thiol or disulfide precursors using reagents like Oxone-KCl in water, which avoids toxic solvents and reagents. rsc.org Adapting these milder, selective, and environmentally benign chlorination protocols to the 2-fluorobiphenyl (B19388) scaffold represents a significant area for future investigation.

Continuous Flow Synthesis: Flow chemistry offers enhanced safety, scalability, and control over reaction parameters. Developing a continuous flow process for the synthesis of arylsulfonyl chlorides, potentially starting from anilines via in-situ generated diazonium salts, could provide a safer and more efficient manufacturing process compared to batch methods. nih.gov Integrating the biphenyl coupling and chlorosulfonation steps into a single, streamlined flow reactor is a challenging but highly rewarding long-term objective.

| Synthetic Strategy | Traditional Method | Potential Future Approach | Key Advantages |

| Biphenyl Formation | Friedel-Crafts/Gomberg-Bachmann | Suzuki or other Pd-catalyzed cross-couplings nih.gov | High yield, functional group tolerance, milder conditions. |

| Chlorosulfonation | Chlorosulfonic Acid | Oxidative chlorination with NCS organic-chemistry.orgorganic-chemistry.org or Oxone rsc.org | Reduced hazardous waste, improved safety, sustainability. |

| Process Type | Batch Processing | Continuous Flow Synthesis nih.gov | Enhanced safety, scalability, process control. |

Discovery of Novel Reactivity Modes and Catalytic Systems

The sulfonyl chloride functional group is a well-established electrophile, typically reacting with nucleophiles to form sulfonamides, sulfonates, and sulfones. However, future research can uncover new reactivity patterns and catalytic systems to expand its synthetic utility.

Transition-Metal Catalyzed Transformations: While often used as a reactant, the arylsulfonyl chloride moiety itself can participate in cross-coupling reactions. Future work could explore novel palladium, nickel, or copper-catalyzed reactions where the -SO2Cl group is transformed into other valuable functionalities, or where it acts as a leaving group in desulfitative coupling reactions.

Novel Sulfonylation Reactions: Research into new catalytic systems for sulfonylation is ongoing. This includes the development of methods that use sulfur dioxide surrogates (like DABSO) in multicomponent reactions to generate the arylsulfonyl group in situ. acs.org Applying these advanced catalytic cycles could enable the one-pot synthesis of complex molecules derived from this compound without its prior isolation.

Covalent Targeting and Chemical Probes: Inspired by the use of sulfonyl fluorides as warheads for covalent inhibitors that target nucleophilic amino acid residues like histidine, serine, or lysine (B10760008) in proteins, a significant future direction exists for this compound. nih.govrsc.org Sulfonyl chlorides are generally more reactive than their fluoride (B91410) counterparts, which could be advantageous for developing potent and specific chemical probes or covalent drugs. nih.gov Investigating the reactivity of this compound with biological nucleophiles could open new avenues in drug discovery and chemical biology.

Expansion into Underexplored Areas of Chemical Biology and Material Science

The unique properties conferred by the fluorinated biphenyl motif make this compound an attractive building block for advanced materials and biological tools.

Advanced Materials Science: Fluorinated biphenyls are known to be key components in liquid crystals, gas separation membranes, and organic electronics due to their chemical stability and unique electronic properties. nih.govacs.orggoogle.com Future research could focus on incorporating this compound into novel polymers and coatings. chemimpex.com The sulfonyl group can serve as a reactive handle to graft the fluorobiphenyl unit onto polymer backbones, potentially enhancing properties like thermal stability, chemical resistance, or dielectric performance. A particularly exciting frontier is the use of twisted fluorinated biphenyl linkers in the self-assembly of complex metal-organic cages, such as the recently reported Pd8L16 square antiprism, an architecture previously inaccessible with flatter ligands. acs.orgacs.org

Chemical Biology Probes: Beyond covalent drug design, this compound could be developed into chemical probes for studying biological systems. The fluorinated biphenyl moiety can serve as a ¹⁹F NMR reporter tag, allowing for the non-invasive study of protein-ligand interactions or enzyme activity in complex biological milieu. chemimpex.com The sulfonyl chloride group provides a reactive anchor for tagging biomolecules of interest, while the fluorine atom offers a clean spectroscopic handle for analysis.

| Field | Potential Application Area | Role of this compound | Anticipated Benefit |

| Material Science | Gas Separation Membranes | Monomer for polyimide synthesis uva.es | Enhanced permeability and selectivity. |

| Liquid Crystals | Component of liquid crystal media google.com | Improved resistivity and stability. | |

| Metal-Organic Frameworks | Twisted organic linker acs.org | Access to novel, complex architectures. | |

| Chemical Biology | Protein Labeling | Covalent modification of amino acid residues nih.gov | Irreversible binding for target identification/validation. |

| ¹⁹F NMR Probes | Introduction of a fluorine tag chemimpex.com | In-situ monitoring of biological interactions. |

Integration of Advanced Computational and Spectroscopic Methodologies for Deeper Understanding

To guide the development of new applications, a deeper, fundamental understanding of the structure-property relationships of this compound is essential. This can be achieved by combining state-of-the-art computational and spectroscopic techniques.

Advanced Computational Studies: Density Functional Theory (DFT) has proven invaluable for studying related fluorinated biphenyl compounds. nih.gov Future computational work could focus on building precise models to predict the reactivity of the sulfonyl chloride group, understand its non-covalent interactions, and calculate its molecular electrostatic potential (MEP) to guide its use in crystal engineering and drug design. Theoretical spectroscopy, which links DFT computations to experimental spectra, can aid in the interpretation of complex spectroscopic data and confirm structural assignments. cam.ac.uk

Sophisticated Spectroscopic Analysis: While standard techniques like NMR, IR, and mass spectrometry are routine, advanced methods can provide unparalleled insight. researchgate.net Single-crystal X-ray diffraction (SC-XRD) is crucial for unambiguously determining solid-state structure and intermolecular interactions. nih.gov For complex systems, such as the compound integrated into polymers or supramolecular assemblies, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can confirm the formation of large, single species in solution. acs.org Furthermore, leveraging ¹⁹F NMR spectroscopy will be critical for probing the local environment of the fluorine atom, providing a sensitive reporter on conformational changes and binding events.

Q & A

Q. What are the key physical properties of 2'-fluoro-biphenyl-4-sulfonyl chloride, and how do they influence experimental handling?

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves sulfonation of 2'-fluoro-biphenyl followed by chlorination using thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) . For example, analogous protocols for chlorosulfonyl benzoyl chloride synthesis use SOCl₂ under reflux (70–80°C) for 2–4 hours . Reaction progress can be monitored via thin-layer chromatography (TLC) or by observing gas evolution (SO₂/HCl).

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols align with those for reactive sulfonyl chlorides:

- Use personal protective equipment (PPE), including nitrile gloves and chemical goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Avoid contact with water or alcohols to prevent exothermic decomposition .

- Store under inert gas (e.g., argon) at 2–8°C .

Advanced Research Questions

Q. What challenges arise in optimizing coupling reactions involving this compound, and how can they be addressed?